molecular formula C21H12ClNO7S B11414097 7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate

7-(4-Methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate

Cat. No.: B11414097
M. Wt: 457.8 g/mol
InChI Key: CYJFRJFTNIQZRV-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate is a complex organic compound that features a benzoxathiol ring system fused with a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate typically involves multi-step organic reactions

    Preparation of Benzoxathiol Core: The benzoxathiol core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic precursor under acidic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of Nitrobenzoate Moiety: The nitrobenzoate moiety can be synthesized by nitration of a benzoic acid derivative followed by esterification with an alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and nitro positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents with anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 7-(4-methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2-methyl-3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Ethyl 4-chloro-3-nitrobenzoate

Uniqueness

7-(4-Methoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-chloro-3-nitrobenzoate is unique due to its benzoxathiol core, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C21H12ClNO7S

Molecular Weight

457.8 g/mol

IUPAC Name

[7-(4-methoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-chloro-3-nitrobenzoate

InChI

InChI=1S/C21H12ClNO7S/c1-28-13-5-2-11(3-6-13)15-9-14(10-18-19(15)30-21(25)31-18)29-20(24)12-4-7-16(22)17(8-12)23(26)27/h2-10H,1H3

InChI Key

CYJFRJFTNIQZRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC(=O)O3

Origin of Product

United States

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